![molecular formula C16H18FNO4S B5085115 2,5-diethoxy-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5085115.png)
2,5-diethoxy-N-(4-fluorophenyl)benzenesulfonamide
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Overview
Description
2,5-diethoxy-N-(4-fluorophenyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known by its chemical name, FLEA, and has been studied for its various properties and effects.
Mechanism of Action
The mechanism of action of 2,5-diethoxy-N-(4-fluorophenyl)benzenesulfonamide involves the inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation. By inhibiting this enzyme, FLEA reduces inflammation and pain in the body.
Biochemical and Physiological Effects:
2,5-diethoxy-N-(4-fluorophenyl)benzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, indicating its potential as a therapeutic agent. It has also been found to have a low toxicity profile, making it a safe compound for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
The advantages of using 2,5-diethoxy-N-(4-fluorophenyl)benzenesulfonamide in laboratory experiments include its anti-inflammatory and analgesic properties, as well as its low toxicity profile. However, the limitations of using this compound include the need for further research to determine its efficacy and potential side effects.
Future Directions
There are many potential future directions for research on 2,5-diethoxy-N-(4-fluorophenyl)benzenesulfonamide. One area of research could focus on its potential as a therapeutic agent for the treatment of various diseases such as rheumatoid arthritis and cancer. Another area of research could focus on its mechanism of action and how it interacts with other compounds in the body. Additionally, further research could investigate the potential side effects and toxicity of this compound.
Synthesis Methods
2,5-diethoxy-N-(4-fluorophenyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis process involves the use of reagents such as sodium hydride, lithium aluminum hydride, and sodium borohydride. The final product is obtained through purification and crystallization.
Scientific Research Applications
2,5-diethoxy-N-(4-fluorophenyl)benzenesulfonamide has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various diseases such as rheumatoid arthritis and cancer.
properties
IUPAC Name |
2,5-diethoxy-N-(4-fluorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4S/c1-3-21-14-9-10-15(22-4-2)16(11-14)23(19,20)18-13-7-5-12(17)6-8-13/h5-11,18H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXCSAWFNVPQIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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